1-Tridecanol

Beschreibung

Tridecan-1-ol is a long-chain primary fatty alcohol that is tridecane substituted by a hydroxy group at position 1. It has a role as a bacterial metabolite, a plant metabolite and a human metabolite. It is a tridecanol and a long-chain primary fatty alcohol.

1-Tridecanol has been reported in Angelica gigas, Mikania cordifolia, and other organisms with data available.

RN given refers to parent cpd

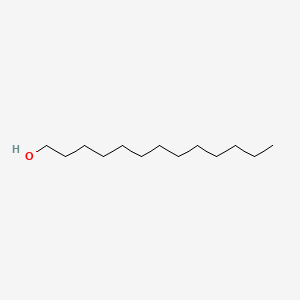

Structure

3D Structure

Eigenschaften

IUPAC Name |

tridecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h14H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRVVPUIAFSTFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O | |

| Record name | TRIDECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22758-82-3 (tri-aluminum salt) | |

| Record name | 1-Tridecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2021947 | |

| Record name | 1-Tridecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tridecanol is an oily liquid; colorless; mild, pleasant odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid or solid; [ICSC] White solid; [MSDSonline], Colorless liquid with a pleasant odor; [HSDB], Solid, COLOURLESS OILY LIQUID OR CRYSTALS. | |

| Record name | TRIDECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Tridecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Tridecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2926 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tridecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7549 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tridecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-TRIDECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1176 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

525 °F at 760 mmHg (USCG, 1999), 152 °C at 14 mm Hg, 155.00 to 156.00 °C. @ 15.00 mm Hg, 274 °C | |

| Record name | TRIDECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-TRIDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tridecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-TRIDECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1176 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

250 °F (USCG, 1999), 121 °C, 250 °F (121 °C) (Open cup), 121 °C o.c. (mixed isomers) | |

| Record name | TRIDECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Tridecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2926 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-TRIDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-TRIDECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1176 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

INSOL IN WATER; SOL IN ALCOHOL & IN ETHER /1-TRIDECANOL/, Sol in ethanol, ether, Solubility in water, g/100ml at 20 °C: 0.01 (very poor) | |

| Record name | TRIDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/892 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-TRIDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-TRIDECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1176 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.846 at 68 °F (USCG, 1999) - Less dense than water; will float, VAPOR DENSITY: 6.9 (AIR= 1) /COMMERCIAL MIXTURE/, 0.8223 at 31 °C/4 °C, Relative density (water = 1): 0.8 | |

| Record name | TRIDECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/892 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-TRIDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-TRIDECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1176 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

6.9 (Air = 1), Relative vapor density (air = 1): 6.9 | |

| Record name | 1-TRIDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-TRIDECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1176 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.62 mmHg at 260 °F (USCG, 1999), 0.000436 [mmHg], 4.36X10-4 mm Hg at 25 °C | |

| Record name | TRIDECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Tridecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2926 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-TRIDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WATER WHITE LIQ, Crystals from alcohol | |

CAS No. |

26248-42-0, 112-70-9, 80206-82-2 | |

| Record name | TRIDECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Tridecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Tridecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C12-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080206822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-TRIDECANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Tridecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Tridecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alcohols, C12-14 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tridecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tridecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIDECYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I9428H868 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/892 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-TRIDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-TRIDECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1176 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

32.5 °C, Heat Fusion at Melting point = 4.5120X10+7 J/kmol (for the beta form), 32.00 to 33.00 °C. @ 760.00 mm Hg, 30-32 °C | |

| Record name | 1-TRIDECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5574 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tridecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-TRIDECANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1176 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 1-Tridecanol for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-tridecanol, a long-chain fatty alcohol with significant applications in various research and industrial fields, including drug development. This document details experimental protocols for its synthesis and key reactions, and explores its role as a penetration enhancer in transdermal drug delivery.

Core Chemical and Physical Properties

This compound, also known as tridecyl alcohol, is a straight-chain saturated fatty alcohol with the chemical formula C₁₃H₂₈O.[1][2] At room temperature, it exists as a white, waxy solid or a colorless to pale yellow liquid with a mild, pleasant odor.[3][4] Its long alkyl chain imparts significant lipophilic character, while the terminal hydroxyl group provides polarity.[3]

Physical and Chemical Property Data

The following tables summarize the key physical and chemical properties of this compound, compiled from various sources.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | Tridecan-1-ol | |

| Synonyms | Tridecyl alcohol, n-Tridecanol | |

| CAS Number | 112-70-9 | |

| Molecular Formula | C₁₃H₂₈O | |

| Molecular Weight | 200.36 g/mol | |

| Appearance | White solid or colorless oily liquid | |

| Odor | Mild, pleasant, alcoholic | |

| Melting Point | 30-34 °C (86-93.2 °F) | |

| Boiling Point | 274 °C (525 °F) at 760 mmHg | |

| 155-156 °C (311-313 °F) at 15 mmHg | ||

| Density | 0.822 g/mL at 25 °C (77 °F) | |

| Solubility | Insoluble in water; Soluble in alcohol, ether, and chloroform. | |

| Flash Point | >110 °C (>230 °F) |

Table 2: Technical Data for this compound

| Property | Value | Source(s) |

| Vapor Pressure | 0.001 mmHg at 25 °C (77 °F) (estimated) | |

| Vapor Density | 6.9 (Air = 1) | |

| Refractive Index | 1.4433 | |

| LogP (Octanol/Water Partition Coefficient) | 5.424 (estimated) | |

| Autoignition Temperature | 260 °C (500 °F) |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, including its synthesis, esterification, and oxidation.

Synthesis of this compound via Reduction of Tridecanoic Acid

This compound can be synthesized by the reduction of tridecanoic acid using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is prepared. In the dropping funnel, tridecanoic acid is dissolved in anhydrous THF.

-

Reaction: The flask containing the LiAlH₄ suspension is cooled in an ice bath. The solution of tridecanoic acid is added dropwise to the stirred suspension at a rate that maintains the reaction temperature below 10 °C. After the addition is complete, the reaction mixture is brought to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).

-

Workup: The reaction is carefully quenched by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Purification: The resulting precipitate is removed by filtration, and the filter cake is washed with THF or diethyl ether. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound. The product can be further purified by vacuum distillation or column chromatography.

Fischer Esterification: Synthesis of Tridecyl Acetate

This compound can be esterified with a carboxylic acid, such as acetic acid, in the presence of an acid catalyst.

Methodology:

-

Reaction Setup: In a round-bottom flask, this compound and an excess of glacial acetic acid are combined. A catalytic amount of concentrated sulfuric acid is carefully added. The flask is equipped with a reflux condenser.

-

Reaction: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by TLC or GC.

-

Workup: After cooling, the reaction mixture is transferred to a separatory funnel and washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting tridecyl acetate can be purified by vacuum distillation.

Oxidation of this compound to Tridecanal

The oxidation of this compound to the corresponding aldehyde, tridecanal, can be achieved using a mild oxidizing agent like pyridinium chlorochromate (PCC).

Methodology:

-

Reaction Setup: A suspension of PCC in dichloromethane (DCM) is prepared in a round-bottom flask under a nitrogen atmosphere.

-

Reaction: A solution of this compound in DCM is added to the PCC suspension in one portion. The mixture is stirred at room temperature for several hours. The reaction is monitored by TLC.

-

Workup and Purification: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel or celite to remove the chromium byproducts. The filtrate is concentrated under reduced pressure, and the crude tridecanal can be purified by column chromatography.

Role in Drug Development: Transdermal Penetration Enhancer

Long-chain fatty alcohols, including this compound, are utilized as chemical penetration enhancers in transdermal drug delivery systems (TDDS). They reversibly decrease the barrier function of the stratum corneum, the outermost layer of the skin, thereby facilitating the permeation of drug molecules.

The primary mechanism of action involves the disruption of the highly ordered lipid bilayer of the stratum corneum. The lipophilic alkyl chain of this compound intercalates with the intercellular lipids, increasing their fluidity and creating disordered domains. This disruption of the lipid packing allows for easier diffusion of drug molecules through the stratum corneum.

Signaling Pathway: Mechanism of this compound as a Penetration Enhancer

Caption: Mechanism of this compound as a transdermal penetration enhancer.

Analytical Methods and Spectroscopic Data

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the quantification of this compound. Due to its relatively low volatility, derivatization is often employed to improve its chromatographic properties. A common method is trimethylsilylation, where the hydroxyl group is converted to a trimethylsilyl (TMS) ether using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Protocol for TMS Derivatization:

-

A solution of this compound in an aprotic solvent (e.g., dichloromethane, hexane) is prepared in a GC vial.

-

An excess of BSTFA and a catalyst such as pyridine are added.

-

The vial is sealed and heated (e.g., at 60 °C) for a specified time to ensure complete derivatization.

-

The sample is then cooled and can be directly injected into the GC-MS system.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are essential for the structural elucidation of this compound and its derivatives. The ¹H NMR spectrum of this compound typically shows a triplet corresponding to the methylene protons adjacent to the hydroxyl group (around 3.6 ppm), a broad singlet for the hydroxyl proton, a triplet for the terminal methyl group (around 0.9 ppm), and a large multiplet for the other methylene protons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹, C-H stretching vibrations just below 3000 cm⁻¹, and a C-O stretching band around 1050-1150 cm⁻¹.

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, this compound typically does not show a strong molecular ion peak. Common fragmentation patterns include the loss of water (M-18) and alpha-cleavage, resulting in a prominent peak at m/z 31.

This technical guide provides foundational knowledge for researchers working with this compound. For specific applications, further optimization of the described protocols may be necessary. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

An In-depth Technical Guide to the Laboratory Synthesis of 1-Tridecanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary methods for the laboratory synthesis of 1-tridecanol, a C13 fatty alcohol utilized in the production of surfactants, plasticizers, and as an intermediate in various chemical syntheses. The following sections detail three core methodologies: the reduction of tridecanoic acid, the hydroformylation of 1-dodecene with subsequent hydrogenation, and Grignard synthesis. Each method is presented with a summary of quantitative data, detailed experimental protocols, and workflow diagrams to facilitate practical application in a laboratory setting.

Core Synthesis Methods at a Glance

The selection of a synthesis route for this compound in a laboratory context is often determined by the availability of starting materials, desired purity, scalability, and the specific equipment at hand. The following table summarizes the key quantitative parameters for the three primary methods discussed in this guide.

| Synthesis Method | Starting Material(s) | Key Reagents/Catalysts | Typical Yield | Reaction Conditions |

| Reduction of Tridecanoic Acid | Tridecanoic Acid | Lithium aluminum hydride (LiAlH₄) or Catalytic Hydrogenation (e.g., Rh/Al₂O₃) | >90% (with LiAlH₄)[1][2], 97% (with H₂/Rh/Al₂O₃) | LiAlH₄: 0°C to reflux in THF; Catalytic Hydrogenation: 150°C, high pressure (76000 Torr) |

| Hydroformylation & Hydrogenation | 1-Dodecene | Rhodium-based catalyst (e.g., Rh-Sulfoxantphos), Syngas (CO/H₂) | ~60% (aldehyde) | 95°C, 15-20 bar |

| Grignard Synthesis | 1-Bromododecane, Paraformaldehyde | Magnesium (Mg), Dry Ether/THF | Good to excellent | Anhydrous conditions, room temperature |

Method 1: Reduction of Tridecanoic Acid

The reduction of tridecanoic acid to this compound is a straightforward and high-yielding method, commonly employed in laboratory settings. This transformation can be achieved through the use of powerful reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation.

Experimental Workflow: Reduction of Tridecanoic Acid

References

Spectroscopic Profile of 1-Tridecanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-Tridecanol (CAS No. 112-70-9), a long-chain fatty alcohol relevant in various research and development applications, including its use as a surfactant, lubricant, and in the manufacturing of plasticizers. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| 3.64 | Triplet | 6.6 | H-1 |

| 1.57 | Quintet | 6.9 | H-2 |

| 1.26 | Multiplet | - | H-3 to H-12 |

| 0.88 | Triplet | 6.8 | H-13 |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 63.08 | C-1 |

| 32.81 | C-2 |

| 31.92 | C-11 |

| 29.66 | C-4 to C-10 |

| 29.58 | C-3 |

| 29.36 | C-12 |

| 25.74 | C-3' |

| 22.69 | C-12' |

| 14.11 | C-13 |

Note: Assignments are based on typical chemical shifts for long-chain alcohols. Primes (') denote carbons closer to the terminal methyl group.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3331 | Strong, Broad | O-H stretch |

| 2923 | Strong | C-H asymmetric stretch |

| 2853 | Strong | C-H symmetric stretch |

| 1467 | Medium | C-H bend (scissoring) |

| 1058 | Medium | C-O stretch |

| 721 | Weak | C-H rock |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 43 | 100 | [C₃H₇]⁺ |

| 57 | 85 | [C₄H₉]⁺ |

| 41 | 80 | [C₃H₅]⁺ |

| 55 | 75 | [C₄H₇]⁺ |

| 70 | 60 | [C₅H₁₀]⁺ |

| 83 | 55 | [C₆H₁₁]⁺ |

| 69 | 50 | [C₅H₉]⁺ |

| 97 | 40 | [C₇H₁₃]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

The solution was filtered through a pipette with a cotton plug into a 5 mm NMR tube to remove any particulate matter.

-

A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).

¹H NMR Spectroscopy:

-

Instrument: 90 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: Ambient

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Pulse Width: 45°

-

Acquisition Time: 2.7 s

-

Spectral Width: 4000 Hz

¹³C NMR Spectroscopy:

-

Instrument: 22.5 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: Ambient

-

Number of Scans: 256

-

Relaxation Delay: 2.0 s

-

Pulse Width: 30°

-

Acquisition Time: 1.6 s

-

Spectral Width: 5000 Hz

-

Decoupling: Proton decoupled

Infrared (IR) Spectroscopy

Sample Preparation:

-

For the Attenuated Total Reflectance (ATR) measurement, a small amount of liquid this compound (melted if solid at room temperature) was placed directly onto the ATR crystal.

-

For the KBr pellet method, a few milligrams of solid this compound were ground with anhydrous potassium bromide (KBr) and pressed into a thin, transparent pellet.

Data Acquisition (FT-IR):

-

Instrument: Fourier Transform Infrared Spectrometer

-

Method: Attenuated Total Reflectance (ATR) or KBr Pellet

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of the clean, empty ATR crystal or a pure KBr pellet was recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation and Introduction:

-

A dilute solution of this compound was prepared in a volatile organic solvent such as methanol or dichloromethane.

-

The sample was introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC) for separation from any impurities.

Data Acquisition (Electron Ionization - EI):

-

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 30-300

-

Scan Speed: 1 scan/s

-

Source Temperature: 230 °C

-

GC Column: Capillary column suitable for separating long-chain alcohols (e.g., DB-5ms).

-

Carrier Gas: Helium

-

Temperature Program: An initial oven temperature of 50°C, held for 2 minutes, followed by a ramp of 10°C/min to 250°C, held for 5 minutes.

Visualizations

The following diagrams illustrate key experimental and logical workflows in the spectroscopic analysis of this compound.

An In-Depth Technical Guide to the Solubility of 1-Tridecanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-tridecanol in various organic solvents. Due to the limited availability of extensive quantitative data in publicly accessible literature, this document summarizes the existing information and offers detailed experimental protocols for the precise determination of this compound solubility, empowering researchers to generate data pertinent to their specific applications.

Introduction to this compound

This compound is a straight-chain fatty alcohol with the chemical formula C₁₃H₂₈O. It exists as a white, waxy solid at room temperature and sees application as a lubricant, as well as in the manufacturing of surfactants and plasticizers.[1] Its long hydrocarbon tail renders it practically insoluble in water, while the polar hydroxyl group allows for solubility in various organic solvents.[1][2][3] Understanding its solubility profile is critical for its application in chemical synthesis, formulation development, and various industrial processes.

Solubility Profile of this compound

The solubility of this compound is governed by the "like dissolves like" principle. Its long alkyl chain favors dissolution in non-polar solvents, while the hydroxyl group contributes to its solubility in polar organic solvents.

Qualitative Solubility

General qualitative assessments indicate that this compound is soluble in several common organic solvents.

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Organic Solvent | Qualitative Solubility | Reference |

| Alcohols (general) | Soluble | [3] |

| Ethanol | Soluble | |

| Diethyl Ether | Soluble | |

| Chloroform | Soluble |

Quantitative Solubility Data

Table 2: Quantitative Solubility of this compound in Selected Organic Solvents

| Solvent | Temperature (°C) | Solubility | Reference |

| Chloroform | Not Specified | 0.1 g/mL | |

| Nitromethane | 35 | 0.188 (mole fraction) | |

| Nitromethane | 40 | 0.222 (mole fraction) | |

| Nitromethane | 50 | 0.294 (mole fraction) | |

| Nitromethane | 60 | 0.380 (mole fraction) |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following experimental methodologies are recommended.

Isothermal Shake-Flask Method

This gravimetric method is a reliable technique for determining the equilibrium solubility of a solid in a liquid.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials and place them in a constant-temperature shaker bath set to the desired temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved this compound is no longer changing.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated pipette to prevent precipitation upon cooling.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed vial and carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound.

-

Quantification: Once the solvent is completely removed, reweigh the vial containing the dried this compound residue.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

High-Throughput Screening using UV-Vis Spectroscopy

For more rapid solubility screening, a UV-Vis spectroscopic method can be employed, provided that this compound has a chromophore suitable for detection or can be derivatized. As this compound itself does not have a strong chromophore, this method would require a derivatization step. A more direct high-throughput method would involve High-Performance Liquid Chromatography (HPLC).

Methodology (HPLC):

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject each standard into an HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.

-

Saturated Solution Preparation: Prepare saturated solutions of this compound in the various organic solvents using the isothermal shake-flask method described above (steps 1-3).

-

Sample Preparation: Withdraw a known volume of the supernatant, and dilute it with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analysis: Inject the diluted sample into the HPLC and determine the peak area.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Account for the dilution factor to calculate the solubility in the original saturated solution.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

Conclusion

While comprehensive quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature, this guide provides the foundational knowledge of its solubility characteristics and detailed methodologies for its precise determination. The provided experimental protocols, particularly the isothermal shake-flask method, offer a robust approach for researchers to generate the specific data required for their work in areas such as drug development, formulation science, and chemical manufacturing. The temperature dependence of solubility should be a key consideration in any experimental design.

References

1-Tridecanol CAS number and molecular formula

This technical guide provides a comprehensive overview of 1-Tridecanol, intended for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and analysis, and discusses its metabolic context.

Core Properties of this compound

1.1 Chemical Identity

This compound, also known as tridecyl alcohol, is a long-chain primary fatty alcohol.[1] Its fundamental identifiers are summarized in the table below.

| Identifier | Value |

| CAS Number | 112-70-9[1][2][3] |

| Molecular Formula | C13H28O[1] |

| Linear Formula | CH3(CH2)12OH |

| Molecular Weight | 200.36 g/mol |

| IUPAC Name | Tridecan-1-ol |

1.2 Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, application, and analysis.

| Property | Value |

| Appearance | White, low-melting solid or colorless oily liquid |

| Odor | Pleasant |

| Melting Point | 31 °C |

| Boiling Point | 274 °C |

| Density | 0.845 g/cm³ at 20 °C |

| Solubility | Insoluble in water; soluble in organic solvents |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, designed for practical laboratory application.

2.1 Synthesis of this compound via Reduction of Tridecanoic Acid

This protocol describes the laboratory-scale synthesis of this compound by the reduction of tridecanoic acid using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).

Materials:

-

Tridecanoic acid

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous diethyl ether

-

10% Sulfuric acid solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend lithium aluminum hydride in anhydrous diethyl ether.

-

Addition of Tridecanoic Acid: Dissolve tridecanoic acid in anhydrous diethyl ether and add it dropwise to the LiAlH4 suspension with stirring. Control the rate of addition to maintain a gentle reflux.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours to ensure the complete reduction of the carboxylic acid.

-

Quenching: Cool the reaction mixture in an ice bath. Cautiously add water dropwise to quench the excess LiAlH4, followed by the addition of a 10% sulfuric acid solution until a clear solution is formed.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent.

2.2 Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the qualitative and quantitative analysis of this compound using GC-MS, including a derivatization step to improve volatility and peak shape.

Materials:

-

This compound sample

-

Anhydrous pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Hexane (or other suitable solvent)

-

Autosampler vials with inserts

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in hexane to a concentration of approximately 1 mg/mL.

-

Derivatization:

-

Transfer 100 µL of the sample solution to an autosampler vial.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS to the dried residue.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool the vial to room temperature before injection.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

-

GC Conditions:

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% diphenyl / 95% dimethyl polysiloxane stationary phase.

-

Injector Temperature: 280°C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Initial temperature of 150°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 10 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Scan Range: m/z 40-400.

-

-

-

Data Analysis: Identify the this compound TMS derivative based on its retention time and mass spectrum. Quantify the amount of this compound by comparing the peak area to that of a known standard.

Metabolic Pathway and Biological Significance

This compound, as a fatty alcohol, is involved in the general metabolic pathways of lipids. The diagram below illustrates the biosynthesis of fatty alcohols from fatty acyl-CoA, a central intermediate in fatty acid metabolism.

This pathway highlights the two-step reduction of fatty acyl-CoA to a fatty alcohol, a process that is reversible, allowing for the conversion of fatty alcohols back to fatty acids for energy production or other metabolic uses.

Applications in Research and Drug Development

This compound and other long-chain fatty alcohols serve as important molecules in various research and development areas:

-

Surfactant and Emulsifier Development: Due to their amphipathic nature, fatty alcohols are key components in the formulation of surfactants and emulsifiers used in drug delivery systems to enhance the solubility and bioavailability of poorly water-soluble drugs.

-

Biochemical Research: this compound can be used as a standard in studies of lipid metabolism and the enzymes involved in fatty alcohol synthesis and degradation.

-

Cosmetic and Pharmaceutical Formulations: It is utilized as an emollient, thickener, and stabilizer in topical formulations.

-

Chemical Synthesis: this compound serves as a precursor for the synthesis of various esters and other derivatives with potential applications in fragrances, lubricants, and as chemical probes.

References

Navigating the Nuances of 1-Tridecanol: A Technical Guide to Purity and Impurity Profiling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and potential impurities of commercial 1-tridecanol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis of this compound, outlines common impurities, and provides detailed analytical methodologies for their identification and quantification.

Introduction to this compound

This compound (CAS No. 112-70-9), a straight-chain saturated fatty alcohol, is a versatile raw material and intermediate in various industrial applications, including the synthesis of surfactants, lubricants, and as a component in cosmetic and pharmaceutical formulations. Its precise purity is critical for these applications, as even minor impurities can significantly impact the physicochemical properties, reactivity, and safety of the final products. This guide serves to elucidate the factors influencing the purity of commercial this compound and to provide robust analytical protocols for its assessment.

Purity of Commercial this compound

The purity of commercially available this compound is typically high, often exceeding 97%. The most common analytical technique for determining purity is gas chromatography (GC), which separates this compound from volatile and semi-volatile impurities.

Table 1: Typical Purity of Commercial this compound

| Grade | Typical Purity (by GC) | Common Analytical Method |

| Technical Grade | ≥ 97%[1] | Gas Chromatography (GC) |

| High Purity Grade | ≥ 98%[2] | Gas Chromatography (GC) |

| Research Grade | ≥ 99% | Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS) |

Synthesis Routes and Potential Impurities

The impurity profile of commercial this compound is intrinsically linked to its manufacturing process. The two primary industrial synthesis routes are the hydroformylation of 1-dodecene (a variation of the oxo process) followed by hydrogenation, and the hydrogenation of tridecanoic acid or its esters.

Hydroformylation of 1-Dodecene (Oxo Process)

In this process, 1-dodecene is reacted with carbon monoxide and hydrogen (synthesis gas) in the presence of a catalyst to form C13 aldehydes. These aldehydes are then hydrogenated to produce a mixture of C13 alcohols, which includes this compound.

Potential Impurities from the Oxo Process:

-

Isomeric Alcohols: A significant side reaction in hydroformylation is the isomerization of the 1-dodecene starting material to internal olefins.[3][4] This leads to the formation of branched-chain C13 aldehydes and, subsequently, branched-chain tridecanol isomers upon hydrogenation.

-

Unreacted 1-Dodecene and Dodecane: Incomplete hydroformylation can leave residual 1-dodecene. Additionally, hydrogenation of the olefin starting material can occur as a side reaction, resulting in the formation of dodecane.[4]

-

Aldehydes: Incomplete hydrogenation of the intermediate C13 aldehydes will result in their presence in the final product.

-

Catalyst Residues: Trace amounts of the hydroformylation and hydrogenation catalysts (e.g., cobalt, rhodium, nickel) may remain in the final product.

Hydrogenation of Tridecanoic Acid or its Esters

This route involves the catalytic reduction of tridecanoic acid or its methyl ester to this compound. This method generally produces a higher proportion of the linear this compound isomer.

Potential Impurities from Hydrogenation:

-

Unreacted Tridecanoic Acid or Ester: Incomplete hydrogenation can lead to the presence of the starting fatty acid or ester in the final product.

-

Hydrocarbons: Over-reduction of the carboxylic acid or ester can lead to the formation of tridecane.

-

Esters: If the reaction is incomplete, or if side reactions occur, various ester byproducts may be present.

-

Catalyst Residues: Remnants of the hydrogenation catalyst (e.g., copper chromite, palladium, ruthenium) may be present. Small amounts of impurities in the feedstock, such as sulfur or phosphorus compounds, can poison the catalyst.

Table 2: Potential Impurities in Commercial this compound

| Impurity Class | Specific Examples | Likely Source (Synthesis Route) | Typical Analytical Method |

| Isomeric Alcohols | Branched-chain C13 alcohols | Hydroformylation of 1-dodecene | GC, GC-MS |

| Hydrocarbons | 1-Dodecene, Dodecane, Tridecane | Hydroformylation, Hydrogenation | GC, GC-MS |

| Carbonyl Compounds | C13 Aldehydes | Hydroformylation (incomplete hydrogenation) | GC, GC-MS, Derivatization followed by UV/Vis or HPLC |

| Carboxylic Acids/Esters | Tridecanoic acid, Methyl tridecanoate | Hydrogenation (incomplete reaction) | GC (after derivatization), HPLC, Titration |

| Ethers/Other Oxygenates | Dialkyl ethers, Esters | Ziegler Process | GC-MS |

| Catalyst Residues | Co, Rh, Ni, Cu, Pd, Ru, Al | Both routes | Inductively Coupled Plasma (ICP-MS or ICP-OES) |

| Solvents | Solvents used in synthesis/purification | Both routes | Headspace GC |

Experimental Protocols for Purity Assessment

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of this compound and its potential organic impurities.

GC-MS Analysis of this compound

Objective: To determine the purity of a this compound sample and to identify and quantify potential impurities.

Methodology:

-

Sample Preparation (Derivatization): Due to the polar nature of the hydroxyl group in alcohols, derivatization is often employed to improve chromatographic peak shape and thermal stability. Silylation is a common derivatization technique.

-

Accurately weigh approximately 10 mg of the this compound sample into a vial.

-

Add 1 mL of a suitable solvent (e.g., pyridine or N,N-dimethylformamide).

-

Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

-

Cool the sample to room temperature before injection into the GC-MS.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent).

-

Column: HP-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 280°C.

-

Injection Volume: 1 µL with a split ratio of 50:1.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at 10°C/min.

-

Hold: Maintain at 280°C for 10 minutes.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-550.

-

-

Data Analysis:

-

Identify the this compound peak based on its retention time and mass spectrum (comparison with a reference standard or library data).

-

Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).

-

Quantify the purity and impurity levels using area normalization, assuming a similar response factor for structurally related impurities. For more accurate quantification, calibration with certified reference standards is recommended.

-

Visualizing Synthesis and Analysis Workflows

Synthesis Routes and Impurity Introduction

The following diagram illustrates the two primary synthesis routes for this compound and highlights the stages where potential impurities can be introduced.

Caption: Synthesis routes for this compound and points of impurity introduction.

Analytical Workflow for Purity Assessment

The following diagram outlines the logical workflow for the assessment of commercial this compound purity.

Caption: Analytical workflow for the purity assessment of this compound.

Conclusion

The purity of commercial this compound is a critical parameter that is dependent on the synthesis route and subsequent purification processes. A thorough understanding of the potential impurities arising from these processes, coupled with robust analytical methodologies such as GC-MS, is essential for ensuring the quality and consistency of this compound for its intended applications in research, development, and manufacturing. This guide provides the foundational knowledge and practical protocols to enable researchers and scientists to confidently assess the purity of this compound and to identify and quantify potential impurities.

References

A Comprehensive Guide to the Safe Handling and Storage of 1-Tridecanol in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safe handling and storage procedures for 1-Tridecanol in a laboratory setting. The information compiled is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to minimize risks and ensure a safe working environment. This document covers the physical and chemical properties, potential hazards, recommended safety precautions, emergency procedures, and a detailed experimental protocol for the use of this compound.

Chemical and Physical Properties

This compound, also known as tridecyl alcohol, is a long-chain primary fatty alcohol.[1] It exists as a white, low-melting solid or a colorless oily liquid with a mild alcoholic odor.[1][2][3] It is insoluble in water but soluble in organic solvents like alcohol and ether.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₃H₂₈O | |

| Molar Mass | 200.36 g/mol | |

| Appearance | White low-melting solid or colorless oily liquid | |

| Odor | Mild alcoholic | |

| Melting Point | 29-34 °C | |

| Boiling Point | 155-156 °C at 15 mmHg | |

| Flash Point | >110 °C (>230 °F) | |

| Density | 0.822 g/mL at 25 °C | |

| Vapor Density | 6.9 (vs air) | |

| Water Solubility | Insoluble | |

| Solubility in Other Solvents | Soluble in alcohol and ether |

Hazard Identification and Safety Precautions

This compound is considered to be of low acute toxicity. However, it is classified as a skin and eye irritant. Inhalation of dust or vapors may cause respiratory tract irritation. The toxicological properties of this substance have not been fully investigated.

Table 2: Hazard Identification and GHS Classification

| Hazard | GHS Classification | Precautionary Statement(s) | Reference(s) |

| Skin Irritation | Category 2 | H315: Causes skin irritation. | |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation. | |

| Aquatic Hazard (Acute) | Category 1 | H400: Very toxic to aquatic life. | |

| Aquatic Hazard (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |

Personal Protective Equipment (PPE)

To ensure safety when handling this compound, the following personal protective equipment is mandatory:

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

-

Skin Protection: Wear suitable protective gloves (e.g., synthetic rubber gloves) and a lab coat.

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities that may generate dust, use a NIOSH-approved respirator.

Handling and Storage Procedures

Proper handling and storage of this compound are crucial to prevent accidents and maintain its integrity.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin and eyes.

-

Avoid inhalation of dust or vapor.

-

Minimize dust generation and accumulation.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed to prevent moisture absorption and contamination.

-

Store away from incompatible substances such as strong oxidizing agents and strong acids.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First Aid Measures:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-